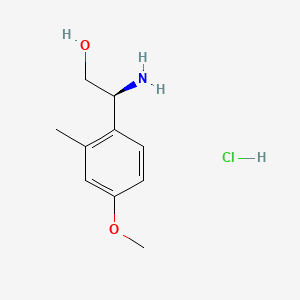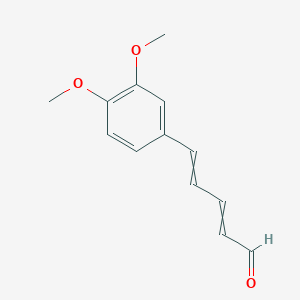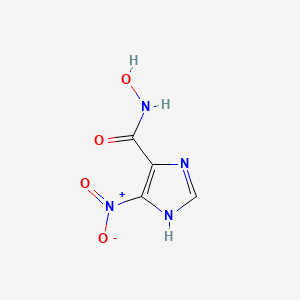
2,2-Dichloro-1-(3,5-dimethylphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-1-(3,5-dimethylphenyl)ethanol is an organic compound with the molecular formula C10H12Cl2O and a molecular weight of 219.11 g/mol . This compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to an ethyl chain, which is further connected to a 3,5-dimethylphenyl ring. It is commonly used in various chemical reactions and has significant applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-1-(3,5-dimethylphenyl)ethanol typically involves the chlorination of 1-(3,5-dimethylphenyl)ethanol. This process can be carried out using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually conducted in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and real-time monitoring can optimize reaction conditions and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dichloro-1-(3,5-dimethylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOCH3 in methanol or KCN in aqueous ethanol.
Major Products Formed:
Oxidation: 2,2-Dichloro-1-(3,5-dimethylphenyl)ethanone.
Reduction: 2,2-Dichloro-1-(3,5-dimethylphenyl)ethane.
Substitution: 2-Methoxy-1-(3,5-dimethylphenyl)ethanol or 2-Cyano-1-(3,5-dimethylphenyl)ethanol.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-1-(3,5-dimethylphenyl)ethanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-1-(3,5-dimethylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards enzymes and receptors, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
- 2,2-Dichloro-1-(4-chloro-3,5-dimethylphenyl)ethanol
- 2,2-Dichloro-1-(3,4-dimethylphenyl)ethanol
- 2,2-Dichloro-1-(3,5-dimethylphenyl)propanol
Comparison: 2,2-Dichloro-1-(3,5-dimethylphenyl)ethanol is unique due to the specific positioning of the chlorine atoms and the hydroxyl group, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical and physical properties, such as solubility, melting point, and reactivity towards nucleophiles and electrophiles .
Eigenschaften
Molekularformel |
C10H12Cl2O |
|---|---|
Molekulargewicht |
219.10 g/mol |
IUPAC-Name |
2,2-dichloro-1-(3,5-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H12Cl2O/c1-6-3-7(2)5-8(4-6)9(13)10(11)12/h3-5,9-10,13H,1-2H3 |
InChI-Schlüssel |
YRJYMOLNEIACDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)C(C(Cl)Cl)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


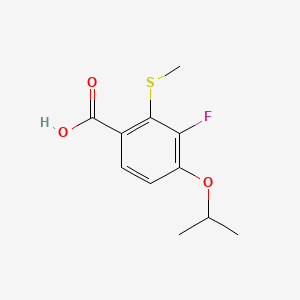
![2-[2-(3,4-Dimethoxyphenyl)ethyl-(4-methylphenyl)sulfonylamino]acetic acid](/img/structure/B14016102.png)
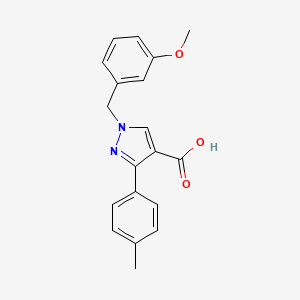

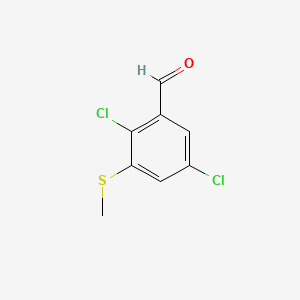
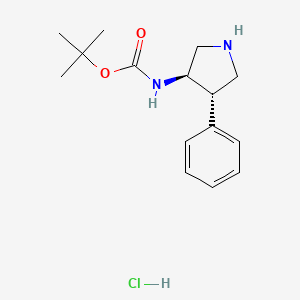

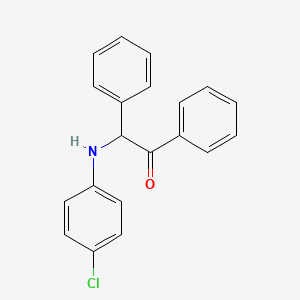
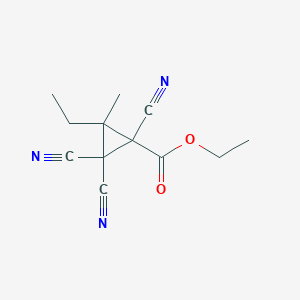
![7-(dimethylamino)-4,4-bis[4-(dimethylamino)phenyl]-2-methyl-3H-phthalazin-1-one](/img/structure/B14016147.png)
